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Compound of Interest

Compound Name: Fmrfamide

Cat. No.: B115519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMRFamide analogs, focusing on their

structure-activity relationships (SAR). The data presented herein has been compiled from

various experimental studies to offer an objective overview of the binding affinity and functional

potency of these peptides. Detailed experimental protocols for key assays and visualizations of

the primary signaling pathways are included to support further research and drug development

efforts in this field.

Introduction to FMRFamide and its Analogs
FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide that belongs to the larger family of

FMRFamide-related peptides (FaRPs), characterized by the C-terminal Arg-Phe-NH2 motif.[1]

First isolated from the venus clam, Macrocallista nimbosa, FMRFamide and its analogs have

been shown to modulate a wide range of physiological processes in both invertebrates and

vertebrates, including cardiovascular function, pain perception, and feeding behavior. The

diverse biological activities of these peptides are mediated primarily through G-protein coupled

receptors (GPCRs), making them attractive targets for therapeutic intervention.

Structure-activity relationship studies are crucial for understanding the molecular determinants

of FMRFamide analog binding and efficacy. These studies typically involve systematic

modifications of the peptide backbone and side chains to identify key residues and functional

groups responsible for receptor interaction and activation. This guide summarizes key findings
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from SAR studies, providing a comparative analysis of various analogs to inform the rational

design of novel and potent modulators of FMRFamide receptors.

Data Presentation: Comparative Analysis of
FMRFamide Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50)

of various FMRFamide analogs from published studies. These values provide a quantitative

comparison of how structural modifications impact receptor binding and biological activity.

Table 1: Binding Affinity (Ki) of FMRFamide Analogs at Molluscan Receptors

Analog Sequence
Modificatio
n

Ki (nM)
Test
System

Reference

FMRFamide
Phe-Met-Arg-

Phe-NH2
- 25

Helix aspersa

brain

membranes

[2]

FLRFamide
Phe-Leu-Arg-

Phe-NH2
Met -> Leu 30

Helix aspersa

brain

membranes

[2]

YMRFamide
Tyr-Met-Arg-

Phe-NH2

Phe -> Tyr

(N-terminus)
15

Helix aspersa

brain

membranes

[2]

pQDPFLRFa

mide

pGlu-Asp-

Pro-Phe-Leu-

Arg-Phe-NH2

N-terminal

extension
>10,000

Helix aspersa

brain

membranes

[2]

[des-

NH2]FMRF

Phe-Met-Arg-

Phe-OH

C-terminal

amide

removal

>10,000

Helix aspersa

brain

membranes

[2]

FMR-NH2
Phe-Met-Arg-

NH2

C-terminal

Phe removal
>10,000

Helix aspersa

brain

membranes

[2]
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Table 2: Functional Potency (EC50/IC50) of FMRFamide Analogs on Isolated Molluscan Heart

Analog Sequence
Modificati
on

EC50/IC5
0 (nM)

Effect
Test
System

Referenc
e

FMRFamid

e

Phe-Met-

Arg-Phe-

NH2

- 5
Cardioexcit

atory

Helix

aspersa

heart

[2]

FLRFamid

e

Phe-Leu-

Arg-Phe-

NH2

Met -> Leu 8
Cardioexcit

atory

Helix

aspersa

heart

[2]

YMRFamid

e

Tyr-Met-

Arg-Phe-

NH2

Phe -> Tyr

(N-

terminus)

3
Cardioexcit

atory

Helix

aspersa

heart

[2]

pQDPFLR

Famide

pGlu-Asp-

Pro-Phe-

Leu-Arg-

Phe-NH2

N-terminal

extension
100 (EC50)

Biphasic

(excitatory

then

inhibitory)

Helix

aspersa

heart

[2]

[des-

NH2]FMRF

Phe-Met-

Arg-Phe-

OH

C-terminal

amide

removal

>10,000 Inactive

Helix

aspersa

heart

[2]

FMR-NH2
Phe-Met-

Arg-NH2

C-terminal

Phe

removal

>10,000 Inactive

Helix

aspersa

heart

[2]

Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.

These protocols are intended to serve as a guide for researchers looking to replicate or build

upon these findings.

Radioligand Binding Assay for FMRFamide Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of

FMRFamide analogs.
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1. Membrane Preparation:

Dissect circumesophageal ganglia from snails (Helix aspersa).

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease

inhibitors.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the

membranes.

Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein

concentration using a standard protein assay (e.g., Bradford assay).

2. Binding Assay:

In a 96-well plate, combine the following in a final volume of 250 µL:

50 µL of radioligand (e.g., ¹²⁵I-labeled FMRFamide analog) at a concentration near its Kd.

50 µL of competing unlabeled FMRFamide analog at various concentrations (typically

from 10⁻¹² to 10⁻⁵ M).

150 µL of the membrane preparation (containing 50-100 µg of protein).

For total binding, replace the unlabeled analog with buffer. For non-specific binding, add a

high concentration (e.g., 1 µM) of unlabeled FMRFamide.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

3. Separation and Counting:

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester.
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Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove

unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor concentration

to generate a competition curve.

Determine the IC50 value (the concentration of analog that inhibits 50% of specific

radioligand binding) from the curve using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Isolated Snail Heart Bioassay
This protocol describes a method to assess the functional activity (e.g., cardioexcitatory or

cardioinhibitory effects) of FMRFamide analogs.

1. Preparation of the Isolated Heart:

Dissect the heart from a snail (Helix aspersa) and place it in a petri dish containing snail

saline solution.

Carefully cannulate the aorta and transfer the heart to an organ bath containing continuously

circulating, oxygenated snail saline at a constant temperature (e.g., 22°C).

Attach one end of the ventricle to a fixed hook and the other end to an isometric force

transducer to record contractions.

Allow the heart to equilibrate for at least 30 minutes, or until a stable contraction rhythm is

established.

2. Application of Analogs:
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Prepare stock solutions of the FMRFamide analogs in snail saline.

Add the analogs to the organ bath in a cumulative or non-cumulative manner, starting with

the lowest concentration.

Record the changes in the force and frequency of heart contractions for a set period after

each addition.

3. Data Analysis:

Measure the amplitude and frequency of contractions before and after the application of the

analog.

Express the response as a percentage of the maximal response to a reference agonist (e.g.,

FMRFamide) or as the absolute change in force or frequency.

Plot the response against the logarithm of the analog concentration to generate a dose-

response curve.

Determine the EC50 (the concentration that produces 50% of the maximal response) or IC50

(the concentration that causes 50% inhibition of a stimulated response) from the curve using

non-linear regression analysis.

Visualization of Signaling Pathways
FMRFamide and its analogs exert their effects by activating specific GPCRs, which in turn

trigger intracellular signaling cascades. The two primary pathways activated by FMRFamide
receptors are the Gq/11 and Gi/o pathways.

Gq/11 Signaling Pathway
Activation of Gq/11-coupled FMRFamide receptors leads to the stimulation of Phospholipase C

(PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C

(PKC).
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Caption: FMRFamide Gq/11 signaling pathway.

Gi/o Signaling Pathway
Activation of Gi/o-coupled FMRFamide receptors leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein

Kinase A (PKA).
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Caption: FMRFamide Gi/o signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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